molecular formula C12H13NOS B7473818 N-Isopropyl-1-benzothiophene-3-carboxamide

N-Isopropyl-1-benzothiophene-3-carboxamide

Cat. No. B7473818
M. Wt: 219.30 g/mol
InChI Key: IXZWMKIIYWDXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-1-benzothiophene-3-carboxamide, also known as SKF 83959, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-Isopropyl-1-benzothiophene-3-carboxamide is not fully understood. However, it has been shown to activate the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell survival and growth. It has also been shown to modulate dopamine and glutamate neurotransmission, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-Isopropyl-1-benzothiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and growth. It has also been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-Isopropyl-1-benzothiophene-3-carboxamide in lab experiments is that it has been extensively studied and its synthesis method has been optimized to produce high yields of pure compound. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on N-Isopropyl-1-benzothiophene-3-carboxamide. One direction is to further elucidate its mechanism of action, which may help to identify new therapeutic applications. Another direction is to study its effects in animal models of neurodegenerative diseases and mood disorders, which may help to determine its potential as a treatment for these conditions. Additionally, there may be potential for the development of new compounds based on the structure of N-Isopropyl-1-benzothiophene-3-carboxamide, which may have even greater therapeutic potential.

Synthesis Methods

The synthesis of N-Isopropyl-1-benzothiophene-3-carboxamide involves the reaction of 2-amino-5-chlorobenzothiazole with isopropylamine in the presence of a catalyst. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

N-Isopropyl-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, it has been shown to have antidepressant and antipsychotic properties, making it a potential treatment for mood disorders.

properties

IUPAC Name

N-propan-2-yl-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-8(2)13-12(14)10-7-15-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZWMKIIYWDXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propan-2-yl-1-benzothiophene-3-carboxamide

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